molecular formula C22H28N2O2 B6080808 N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

Cat. No.: B6080808
M. Wt: 352.5 g/mol
InChI Key: DMUCEPAJVIXNFP-UHFFFAOYSA-N
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Description

N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Propan-2-yloxyphenyl Intermediate: This step involves the reaction of 3-hydroxybenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate to form 3-(propan-2-yloxy)benzyl alcohol.

    Benzamide Formation: The intermediate is then reacted with 4-(chloromethyl)benzoyl chloride in the presence of a base like triethylamine to form the benzamide derivative.

    Pyrrolidine Substitution: Finally, the benzamide derivative is reacted with pyrrolidine in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Industry: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial applications.

Mechanism of Action

The mechanism of action of N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(MORPHOLIN-1-YL)METHYL]BENZAMIDE: Similar structure but with a morpholine ring instead of pyrrolidine.

    N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE: Similar structure but with a piperidine ring instead of pyrrolidine.

Uniqueness

N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(3-propan-2-yloxyphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17(2)26-21-7-5-6-19(14-21)15-23-22(25)20-10-8-18(9-11-20)16-24-12-3-4-13-24/h5-11,14,17H,3-4,12-13,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUCEPAJVIXNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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